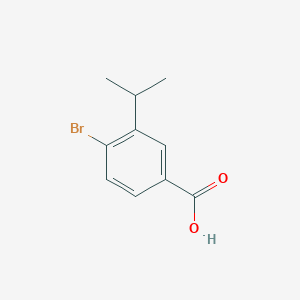

4-Bromo-3-isopropylbenzoic acid

Description

BenchChem offers high-quality 4-Bromo-3-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.1 g/mol |

IUPAC Name |

4-bromo-3-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13) |

InChI Key |

AVLGNLUCRVKPGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-3-isopropylbenzoic Acid (CAS 741698-94-2): A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the success of lead optimization. 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a highly versatile, bifunctional aromatic intermediate. It is predominantly utilized in the synthesis of pharmaceuticals targeting anti-inflammatory and analgesic pathways[1]. By offering both a cross-coupling vector (the aryl bromide) and a derivatization handle (the carboxylic acid), this compound allows researchers to rapidly construct complex biaryl scaffolds while finely tuning the lipophilicity and steric profile of the target pharmacophore.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 4-Bromo-3-isopropylbenzoic acid is critical for predicting its behavior in solvent systems, its reactivity in transition-metal catalysis, and its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.

The following quantitative data has been synthesized from authoritative chemical databases[2] and commercial analytical standards:

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₀H₁₁BrO₂ | Defines the baseline atomic composition. |

| Molecular Weight | 243.10 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| Melting Point | 145 – 150 °C | Indicates a stable crystalline solid at room temperature, facilitating easy handling and storage. |

| Boiling Point | 323.0 ± 35.0 °C (at 760 mmHg) | High boiling point reflects strong intermolecular hydrogen bonding from the carboxylic acid dimer. |

| XLogP3 | 3.3 | Moderate-to-high lipophilicity; the isopropyl group significantly enhances membrane permeability. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Favorable for oral bioavailability and potential blood-brain barrier (BBB) penetration. |

| Physical Form | Solid | Standard state under ambient conditions. |

Structural Logic & Mechanistic Causality

The utility of 4-Bromo-3-isopropylbenzoic acid lies in its precise substitution pattern. As a Senior Application Scientist, it is vital to look beyond the functional groups and understand the causality of their spatial arrangement:

-

The C4-Bromo Vector: The bromine atom serves as an excellent leaving group for Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

-

The C3-Isopropyl Shield (Ortho-Steric Hindrance): The bulky isopropyl group positioned ortho to the bromine atom is not merely a lipophilic appendage. It provides significant steric hindrance around the C-Br bond. Mechanistically, this dictates catalyst selection: standard triphenylphosphine (PPh₃) ligands may struggle during the oxidative addition step. Instead, bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) are required to accelerate the catalytic cycle and prevent protodehalogenation side reactions.

-

The C1-Carboxylic Acid: This moiety provides a terminal handle for amidation, esterification, or salt formation, allowing chemists to modulate the aqueous solubility of the final drug candidate.

Fig 1: Divergent synthetic pathways of 4-Bromo-3-isopropylbenzoic acid.

Synthetic Utility: Self-Validating Protocol for Suzuki-Miyaura Coupling

To leverage this building block effectively, the following protocol details a robust, self-validating methodology for synthesizing biaryl compounds via Suzuki-Miyaura cross-coupling.

Experimental Methodology

-

Reagents: 4-Bromo-3-isopropylbenzoic acid (1.0 eq), Arylboronic acid (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (0.05 eq).

-

Solvent System: 1,4-Dioxane / H₂O (4:1 ratio).

Step-by-Step Workflow:

-

Reagent Assembly: Charge a Schlenk flask with the bromo-acid, arylboronic acid, base, and catalyst. Causality: The biphasic Dioxane/H₂O system ensures solubility of both the organic substrates and the inorganic base required for the transmetalation step.

-

Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes or perform three freeze-pump-thaw cycles. Causality: Palladium(0) active species are highly sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation and homocoupling of the boronic acid.

-

Thermal Activation: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.

-

In-Process Control (IPC) & Validation: Before proceeding to workup, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the starting material mass (

241/243) is fully consumed and the target biaryl mass is dominant. This prevents premature quenching. -

Workup & Isolation: Cool to room temperature. Acidify the aqueous layer to pH ~2 using 1M HCl. Causality: Acidification protonates the carboxylate salt back into the free carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.

Analytical Characterization Signatures

To ensure the integrity of the starting material before initiating complex syntheses, researchers should verify the compound against expected spectroscopic signatures:

-

¹H NMR (CDCl₃ or DMSO-d₆): Look for a distinct doublet integrating to 6 protons around

1.2 - 1.3 ppm (the two methyl groups of the isopropyl moiety) and a multiplet around -

FT-IR: A strong, sharp absorbance at ~1680–1700 cm⁻¹ indicates the carbonyl (

) stretch, accompanied by a very broad band from 2500–3300 cm⁻¹ characteristic of the hydrogen-bonded

References

-

PubChem - 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - Chemical and Physical Properties. National Center for Biotechnology Information. URL:[Link]

Sources

4-Bromo-3-isopropylbenzoic Acid: Supply Chain Intelligence & Technical Profile

Topic: "4-Bromo-3-isopropylbenzoic acid" suppliers and commercial availability Content Type: In-depth Technical Guide

Executive Summary 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a specialized "building block" used primarily in medicinal chemistry for structure-activity relationship (SAR) studies. Unlike its commodity analogs (e.g., 4-bromo-3-methylbenzoic acid), this compound is characterized by restricted commercial availability due to specific synthetic challenges related to regioselectivity.

This guide provides researchers with a validated procurement strategy, a technical analysis of the synthesis bottlenecks that drive its scarcity, and a rigorous quality control (QC) protocol to avoid common isomeric confusion.

Chemical Profile & Isomer Intelligence

Before initiating procurement, it is critical to distinguish the target compound from its more common isomers. The steric bulk of the isopropyl group significantly alters the reactivity profile compared to methyl-substituted analogs.

| Property | Specification |

| Chemical Name | 4-Bromo-3-isopropylbenzoic acid |

| CAS Number | 741698-94-2 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Key Structural Feature | Ortho-relationship between the bulky isopropyl group and the bromine atom. |

| Common Confusion | Often confused with 3-Bromo-4-isopropylbenzoic acid (CAS 99070-17-4), which is more widely available. |

The "Contrarian Isomer" Challenge

The scarcity of 4-bromo-3-isopropylbenzoic acid stems from the physics of electrophilic aromatic substitution (EAS).

-

Direct Bromination Fails: Brominating 3-isopropylbenzoic acid typically yields the 6-bromo isomer (also named 2-bromo-5-isopropylbenzoic acid) because the position para to the isopropyl group is sterically favored over the target ortho position (Position 4).

-

Oxidation Risks: Synthesizing the precursor (4-bromo-3-isopropyltoluene) and oxidizing it is risky; the benzylic C-H of the isopropyl group is tertiary and highly susceptible to oxidative degradation, often competing with the methyl group oxidation.

Supply Chain Landscape

Commercial Status: Make-to-Order (MTO) Do not expect "off-the-shelf" bulk availability (100g+) from Tier 1 vendors (Sigma-Aldrich, Fisher). This compound is typically held in milligram quantities by specialized building block vendors or synthesized upon request.

Supplier Tier Analysis

| Tier | Vendor Type | Availability Probability | Recommended Strategy |

| Tier 1 | Aggregators (eMolecules, SciFinder, PubChem) | High (Data only) | Use these platforms only to identify which Tier 2 vendor currently holds stock. Do not rely on "In Stock" flags without verification. |

| Tier 2 | Building Block Specialists (BLD Pharm, Enamine, Combi-Blocks, AChemBlock) | Medium (1-5g) | Primary Source. These vendors specialize in diverse halo-benzoic acids. Expect lead times of 2-3 weeks if stock is in a global warehouse (e.g., China to US/EU). |

| Tier 3 | Catalog Giants (Sigma-Aldrich, Thermo Fisher) | Low | Usually list the compound as "Inquiry" or re-sell from Tier 2 sources at a markup. |

| Tier 4 | Custom Synthesis (WuXi AppTec, Pharmaron) | Guaranteed | Required for scale-up (>100g). Lead time: 6-10 weeks. |

Validated Supplier Links (Reference Check)

-

BLD Pharm: Lists CAS 741698-94-2.[1][2] Often requires cold-chain transport due to stability precautions [1].

-

Ambeed: Lists the compound but frequently flags it for "Inquiry" [3].

-

PubChem Source List: Aggregates current vendors; useful for spotting new entrants [2].

Procurement Decision Logic

To avoid procuring the wrong isomer or facing indefinite delays, follow this logic flow.

Figure 1: Procurement Decision Tree. Note the critical QC step to validate regiochemistry before bulk purchase.

Technical Deep Dive: The Synthesis Bottleneck

Understanding why this compound is rare helps in negotiating with custom synthesis providers. The synthesis fights against natural steric and electronic directing effects.

The Regioselectivity Trap

In standard electrophilic aromatic substitution (EAS), the isopropyl group and the carboxylic acid group compete to direct the incoming bromine.

-

3-Isopropylbenzoic Acid:

-

-COOH (Meta director): Deactivates the ring. Directs to position 3 (relative to itself).

-

-Isopropyl (Ortho/Para director): Activates the ring. Directs to positions 2, 4, and 6.

-

-

The Conflict:

-

Position 6: Ortho to -COOH, Para to -Isopropyl. (Sterically accessible).

-

Position 4 (Target): Para to -COOH, Ortho to -Isopropyl. (Sterically hindered by the bulky Isopropyl group).

-

-

Result: Direct bromination yields the 6-bromo isomer as the major product.

Figure 2: Regioselectivity map illustrating why the target compound is a minor product in direct synthesis.

Recommended Synthetic Route for Custom Orders

If engaging a CRO (Contract Research Organization) for synthesis, suggest the Sandmeyer Route via the aniline. It is longer but guarantees the correct regiochemistry.

-

Nitration of 3-isopropylbenzoic acid (Separation of isomers is easier at the nitro stage).

-

Reduction to 4-amino-3-isopropylbenzoic acid.

-

Sandmeyer Reaction (NaNO₂, HBr, CuBr) to install the bromine at position 4.

Quality Control & Handling

Storage:

-

Store at 2-8°C (Refrigerate).

-

Keep under inert atmosphere (Argon/Nitrogen) if possible, as benzylic positions can slowly auto-oxidize over months.

Analytical Validation (The "Trust but Verify" Protocol): Do not rely solely on a Certificate of Analysis (CoA) from a Tier 2 vendor.

-

1H NMR: Look for the aromatic splitting pattern.

-

Target (4-Br-3-iPr): You should see an ortho-coupling (d, J ~8 Hz) between H-5 and H-6, and a singlet (or small doublet) for H-2.

-

Isomer (6-Br-3-iPr): The protons are para to each other (H-2 and H-5). You will see two singlets (or very weak meta-coupling).

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Crucial for absolute confirmation.

-

Target: Strong NOE correlation between the Isopropyl-CH and the aromatic H-2. No correlation between Isopropyl-CH and H-5.

-

References

-

BLD Pharm. (2025). Product Detail: 4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2).[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23090772, 4-Bromo-3-isopropylbenzoic acid. Retrieved from

-

Ambeed. (2025). Catalog Entry: 4-Bromo-3-isopropylbenzoic acid.[1][2][3][4][5][6] Retrieved from

-

Schammel, M. H., et al. (2021).[7] Structural effects on the bromination rate and selectivity of alkylbenzenes. Royal Society of Chemistry.[7] (Contextual grounding for regioselectivity claims).

Sources

- 1. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99070-17-4 | 3-Bromo-4-isopropylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 4-Bromo-3-isopropylbenzoic acid | 741698-94-2 [sigmaaldrich.com]

- 5. Stereoselectivity of the Beckmann Rearrangement of the Oxime Derived from 4-Bromoacetophenone | Ambeed [ambeed.com]

- 6. 3-Isopropylbenzoic acid (5651-47-8) for sale [vulcanchem.com]

- 7. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

"4-Bromo-3-isopropylbenzoic acid" role as a synthetic building block

Technical Whitepaper: 4-Bromo-3-isopropylbenzoic Acid as a Pivotal Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2) is not merely a halogenated aromatic; it is a "tactical" building block designed to solve specific problems in modern drug discovery—specifically the modulation of nuclear receptors (like ROR

Its value lies in the precise interplay of its three functional components:

-

The C4-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned to extend the scaffold.

-

The C3-Isopropyl Group: A steric "enforcer."[1] By placing a bulky alkyl group ortho to the bromine, it forces any coupled biaryl system out of planarity, creating a twisted conformation often required for selectivity in receptor binding pockets. It also increases lipophilicity (LogP) and metabolic stability compared to a methyl group.

-

The C1-Carboxylic Acid: A versatile anchor for amide coupling (peptidomimetics) or heterocycle formation (benzimidazoles, oxadiazoles).

This guide serves as a blueprint for utilizing this scaffold effectively, addressing the unique synthetic challenges posed by its steric congestion.

Part 2: Synthetic Access (The "Make")

Reliable access to this building block is a prerequisite for scale-up. While direct bromination of 3-isopropylbenzoic acid is possible, it often suffers from regioselectivity issues (favoring the 6-position, para to the isopropyl).

The authoritative industrial route utilizes m-cymene (1-isopropyl-3-methylbenzene) as the starting material, leveraging the directing effects of the alkyl groups before oxidizing the methyl to the acid.

Validated Synthetic Pathway

Figure 1: Retrosynthetic analysis and forward synthesis of 4-Bromo-3-isopropylbenzoic acid. The steric bulk of the isopropyl group directs bromination to the C4 position (para to the smaller methyl group).

Part 3: Chemoselectivity & The "Ortho-Effect"

The defining feature of this molecule is the steric hindrance at the C4-Bromine position caused by the C3-Isopropyl group. This is a double-edged sword: it provides the desired pharmacological conformation but hampers standard cross-coupling yields.

The Challenge: Standard Pd(PPh

The Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) that are designed to facilitate coupling on hindered substrates.

Comparative Ligand Performance (Suzuki Coupling)

| Ligand System | Catalyst Precursor | Yield (Typical) | Notes |

| PPh | Pd(PPh | < 20% | Fails due to steric crowding; slow oxidative addition. |

| dppf | Pd(dppf)Cl | 40-50% | Moderate success; requires high temperatures (100°C+). |

| SPhos | Pd | 85-95% | Gold Standard. The methoxy groups on SPhos interact with Pd, stabilizing the monoligated species required for hindered substrates. |

| XPhos | Pd | 80-90% | Excellent for heteroaryl partners (e.g., coupling to pyridines). |

Part 4: Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-isopropylbenzoic acid with Phenylboronic Acid (Sterically Demanding)

Rationale: This protocol uses SPhos , a ligand specifically engineered for sterically hindered aryl chlorides/bromides. We use K

Reagents:

-

4-Bromo-3-isopropylbenzoic acid (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)

(0.02 equiv) or Pd -

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

K

PO -

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Pre-complexation (Critical): In a dry vial, charge the Pd source and SPhos ligand. Add anhydrous Toluene (5 mL/mmol). Stir at room temperature for 15 minutes under Nitrogen/Argon. Visual Check: Solution should turn from dark red/brown to a clear orange/yellow, indicating active catalyst formation.

-

Substrate Addition: Add the 4-Bromo-3-isopropylbenzoic acid, the boronic acid, and the solid K

PO -

Degassing: Add the water component. Sparge the biphasic mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

-

Reaction: Heat the sealed vessel to 100°C for 4–12 hours.

-

Self-Validating Check (TLC): Monitor consumption of the starting material. The acid functionality will cause streaking on silica; add 1% Acetic Acid to your TLC eluent (e.g., 50% EtOAc/Hexanes + 1% AcOH) to get sharp spots.

-

-

Workup (Acid-Base Purification):

-

Cool to RT. Dilute with EtOAc.

-

Wash 1: Extract with 1N NaOH . The product (a biaryl acid) moves to the aqueous layer. Impurities (uncoupled boronic acid, ligand, dimer) remain in the organic layer. Discard the organic layer.

-

Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product should precipitate as a white/off-white solid.

-

Extraction: Extract the cloudy aqueous layer with EtOAc (3x). Dry over Na

SO

-

Part 5: Applications in Drug Discovery (ROR t)

The primary application of this scaffold is in the synthesis of ROR

Mechanism of Action:

The ROR

Figure 2: Workflow for converting the scaffold into a bioactive ROR

Part 6: Handling & Stability

-

Storage: Store at room temperature, kept dry. The bromine-carbon bond is stable, but the carboxylic acid can absorb moisture.

-

Safety: Irritant to eyes and skin. The lipophilic nature (due to the isopropyl group) facilitates skin absorption more than unsubstituted benzoic acid.

-

Analysis:

-

1H NMR (DMSO-d6): Look for the isopropyl doublet (~1.2 ppm) and septet (~3.3 ppm). The aromatic protons will appear as a distinctive pattern: a doublet (C5-H), a doublet of doublets (C6-H), and a singlet (C2-H). The C2-H singlet will be slightly downfield due to the deshielding of the adjacent COOH and iPr groups.

-

References

-

Sigma-Aldrich. 4-Bromo-3-isopropylbenzoic acid Product Specification and CAS 741698-94-2 Entry.[3]Link

-

PubChem. Compound Summary: 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[4] National Library of Medicine.[4] Link[4]

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational text on SPhos/XPhos utility for hindered biaryls). Link

-

Fauber, B. P., et al. "Discovery of Imidazopyridine RORγt Inverse Agonists." ACS Medicinal Chemistry Letters, 2015. (Illustrates the use of hindered benzoic acids in RORγt drug design). Link

-

Lilly, Eli & Co. Patent WO2018160547: Nuclear Receptor ROR-gammaT Inverse Agonists. (Describes the use of isopropyl-substituted aromatic scaffolds in clinical candidates). Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]

- 3. 4-Bromo-3-isopropylbenzoic acid | 741698-94-2 [sigmaaldrich.com]

- 4. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Pharmacophoric Potential of 4-Bromo-3-isopropylbenzoic Acid: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 4-Bromo-3-isopropylbenzoic acid (CAS: 741698-94-2) is a highly privileged, multi-functional intermediate [1]. While rarely utilized as a terminal Active Pharmaceutical Ingredient (API) itself, its unique substitution pattern—a carboxylic acid anchor, a sterically demanding isopropyl group, and a reactive bromine atom—makes it an ideal pharmacophoric core. This whitepaper explores the structural rationale, potential biological activities, and self-validating experimental workflows required to harness this molecule in the development of nuclear receptor agonists and selective enzyme inhibitors.

Structural & Physicochemical Rationale

To understand the biological potential of 4-bromo-3-isopropylbenzoic acid, we must first analyze its molecular geometry and electronic distribution. The molecule features a benzene ring with three critical vectors:

-

C1 - Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor/acceptor and an electrostatic anchor. It is electron-withdrawing, which activates the para-position (C4) for nucleophilic or oxidative attacks.

-

C3 - Isopropyl Group (-CH(CH₃)₂): Provides significant steric bulk and lipophilicity. As an electron-donating group via inductive effects, it enriches the local electron density but primarily serves to dictate the 3D conformation of downstream derivatives.

-

C4 - Bromine (-Br): Positioned para to the carboxylic acid and ortho to the isopropyl group. The bromine serves as a highly reactive synthetic handle for transition-metal-catalyzed cross-coupling [2].

When the C4-bromine is replaced with an aryl group (e.g., via Suzuki coupling), the adjacent C3-isopropyl group creates severe steric hindrance. This forces the newly formed biaryl system out of coplanarity, resulting in a "twisted" dihedral angle. This non-planar geometry is a critical design element: it prevents the molecule from intercalating promiscuously into flat, off-target hydrophobic pockets, thereby driving target selectivity.

Quantitative Physicochemical Profile

The baseline properties of the unfunctionalized core leave an optimal "budget" for lead optimization, ensuring final derivatives comply with Lipinski's Rule of Five.

| Property | Value | Pharmacological Relevance |

| Molecular Weight | 243.10 g/mol | Leaves ample mass budget (<250 Da) for further functionalization to build complex APIs. |

| LogP (Predicted) | ~3.3 | High lipophilicity driven by the isopropyl group; ideal for penetrating deep hydrophobic binding pockets. |

| Hydrogen Bond Donors | 1 (-COOH) | Essential for anchoring to basic amino acid residues (e.g., Arginine) in target active sites. |

| Hydrogen Bond Acceptors | 2 (-COOH) | Facilitates secondary interactions with solvent molecules or the receptor backbone. |

| Topological Polar Surface Area | 37.3 Ų | Excellent passive membrane permeability; highly suitable for intracellular targets like nuclear receptors. |

Potential Biological Activities & Target Classes

The true biological activity of 4-bromo-3-isopropylbenzoic acid is unlocked when it is utilized as a precursor to synthesize targeted ligands. The structural motifs inherent to this molecule map perfectly to two primary pharmacological domains.

A. Retinoid X Receptor (RXR) Agonism

The Retinoid X Receptor (RXR) is a nuclear receptor that regulates gene transcription, cell differentiation, and metabolism. RXR ligands typically require a lipophilic tail and an acidic headgroup. 4-Bromo-3-isopropylbenzoic acid serves as an exact structural mimic for the hydrophobic domain of known rexinoids (such as Bexarotene analogs)[3].

When functionalized at the C4 position with extended aromatic systems, the C3-isopropyl group acts as a "wedge" that locks the molecule into the hydrophobic pocket of the RXR Ligand Binding Domain (LBD). The C1-carboxylic acid simultaneously forms a critical salt bridge with Arg316 in the RXR active site, triggering a conformational shift that recruits co-activators and initiates gene transcription.

Figure 1: Mechanism of RXR activation by 4-bromo-3-isopropylbenzoic acid derived biaryl ligands.

B. Cyclooxygenase-2 (COX-2) Inhibition (NSAID Pharmacophore)

Biphenyl-carboxylic acids are classic scaffolds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Flurbiprofen). By cross-coupling the 4-bromo position with various aryl boronic acids, researchers can generate libraries of COX inhibitors [4]. The presence of the 3-isopropyl group is highly advantageous here: the COX-2 enzyme features a larger, more flexible side pocket compared to COX-1. The steric bulk of the isopropyl group prevents the molecule from entering the narrow COX-1 channel, thereby driving selective COX-2 inhibition and reducing gastrointestinal toxicity.

Self-Validating Experimental Workflows

To transition from the raw chemical building block to a biologically active ligand, a rigorous, self-validating workflow must be established. Below are the optimized protocols for synthesis and biological evaluation.

Workflow 1: Synthesis of a Biphenyl Ligand via Suzuki-Miyaura Coupling

Causality Check: Why use Pd(dppf)Cl₂? The C4-bromine is sterically hindered by the adjacent C3-isopropyl group. Standard palladium catalysts (like Pd(PPh₃)₄) often fail due to slow oxidative addition. Pd(dppf)Cl₂ features a large "bite angle" that forces the palladium center into a highly reactive geometry, overcoming the steric barrier.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromo-3-isopropylbenzoic acid (1.0 eq) and the desired aryl boronic acid (1.2 eq).

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq). Note: K₂CO₃ is chosen to activate the boronic acid into a reactive boronate complex without hydrolyzing the final product.

-

Solvent System: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

-

Reaction: Heat the mixture to 90°C for 12 hours with vigorous stirring.

-

Workup & Purification: Cool to room temperature, acidify with 1M HCl to pH 3 (to ensure the carboxylic acid is fully protonated and partitions into the organic layer), and extract with Ethyl Acetate. Purify via Preparative HPLC to achieve >95% purity.

Workflow 2: RXR Luciferase Reporter Gene Assay

Causality Check: To ensure that the observed luminescence is due to true receptor agonism and not an artifact of cell proliferation or cytotoxicity, this protocol utilizes a dual-luciferase system. The Firefly luciferase measures RXR activation, while the Renilla luciferase acts as an internal control for cell viability.

Step-by-Step Protocol:

-

Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with three plasmids: an RXR

expression vector, a Firefly luciferase reporter containing Retinoic Acid Response Elements (RARE), and a constitutively active Renilla luciferase vector (pRL-TK). -

Compound Treatment: After 24 hours, wash the cells and treat them with the synthesized 4-bromo-3-isopropylbenzoic acid derivatives (serially diluted from 10 µM to 1 nM in DMSO/media, final DMSO concentration <0.1%).

-

Incubation: Incubate for 18 hours at 37°C to allow for ligand binding, DNA transcription, and luciferase protein translation.

-

Dual Readout: Lyse the cells using a Dual-Luciferase Assay Reagent. Measure Firefly luminescence first (RXR activation), then quench and measure Renilla luminescence (cell viability).

-

Data Analysis: Normalize the Firefly signal against the Renilla signal. Calculate the EC₅₀ using a non-linear regression curve fit.

Figure 2: End-to-end experimental workflow from chemical synthesis to biological validation.

Conclusion

4-Bromo-3-isopropylbenzoic acid is far more than a simple chemical reagent; it is a meticulously designed pharmacophore. By leveraging the steric influence of the isopropyl group and the synthetic versatility of the bromine atom, researchers can systematically build highly selective nuclear receptor agonists and enzyme inhibitors, driving the next generation of targeted therapeutics.

References

- PubChem. "4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772". National Center for Biotechnology Information.

- Sigma-Aldrich. "4-Bromo-3-isopropylbenzoic acid | 741698-94-2". MilliporeSigma.

- PubMed Central (PMC). "A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences". National Institutes of Health.

- PubMed Central (PMC). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". National Institutes of Health.

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-3-isopropylbenzoic Acid

This Application Note and Protocol provides a comprehensive guide for the synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid . This transformation involves an Electrophilic Aromatic Substitution (EAS) on a deactivated, meta-substituted benzene ring, presenting specific regioselectivity challenges that are addressed herein.

Introduction & Strategic Analysis

The synthesis of 4-Bromo-3-isopropylbenzoic acid from 3-isopropylbenzoic acid is a critical functionalization step in the development of pharmaceuticals (e.g., GLP-1 analogs, nuclear receptor ligands) and agrochemicals. The target molecule features a bromine atom at the para position relative to the carboxylic acid and ortho to the isopropyl group.

Structural Challenge: Directing Effects

The starting material, 3-isopropylbenzoic acid, contains two directing groups with conflicting orientational preferences:

-

Isopropyl Group (-CH(CH₃)₂): A weak activator and ortho/para director . It directs incoming electrophiles to positions 2, 4, and 6 .

-

Carboxylic Acid Group (-COOH): A strong deactivator and meta director . It directs incoming electrophiles to position 5 (meta to itself).

The Regioselectivity Conflict: In Electrophilic Aromatic Substitution (EAS), activating groups (alkyl) generally override deactivating groups (carbonyls). Therefore, the isopropyl group controls the orientation.

-

Position 2: Sterically occluded (sandwiched between -COOH and -iPr). Highly disfavored.

-

Position 6 (Para to iPr): Sterically accessible relative to the isopropyl group but ortho to the bulky carboxylic acid.

-

Position 4 (Ortho to iPr): Sterically hindered by the bulky isopropyl group but para to the carboxylic acid.

While electronic effects often favor the position para to the activator (Position 6), the specific steric bulk of the isopropyl group and the electronic repulsion from the carboxylic acid can lead to a mixture of the 4-bromo (target) and 6-bromo (byproduct) isomers. This protocol is designed to maximize the yield of the 4-bromo isomer and effectively isolate it.

Reaction Pathway Visualization

Figure 1: Reaction scheme highlighting the divergent bromination pathways.

Experimental Protocol

Reagents and Equipment

| Reagent/Material | Specification | Role |

| 3-Isopropylbenzoic Acid | >98% Purity | Starting Material |

| Bromine (Br₂) | Reagent Grade | Electrophile Source |

| Iron(III) Bromide (FeBr₃) | Anhydrous, 98% | Lewis Acid Catalyst |

| Glacial Acetic Acid | >99.7% | Solvent (Polar, Protic) |

| Sodium Bisulfite (NaHSO₃) | Sat. Aqueous Sol. | Quenching Agent |

| Ethyl Acetate / Hexanes | HPLC Grade | Extraction/Purification |

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

-

Apparatus: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Dissolution: Charge the flask with 3-isopropylbenzoic acid (10.0 g, 60.9 mmol) and Glacial Acetic Acid (60 mL) . Stir until fully dissolved.

-

Catalyst Addition: Add Iron(III) bromide (FeBr₃, 0.90 g, 3.0 mmol, 5 mol%) to the solution. The mixture may turn a dark reddish-brown.

Step 2: Bromination (Controlled Addition)

-

Preparation: Place Bromine (Br₂, 3.4 mL, 10.5 g, 66.0 mmol, 1.08 equiv) in the addition funnel.

-

Addition: Add the bromine dropwise over a period of 45–60 minutes at room temperature (20–25°C).

-

Note: The reaction is exothermic. If the temperature rises above 40°C, cool the flask in a water bath. Higher temperatures favor the formation of the thermodynamic 6-bromo isomer and poly-brominated byproducts.

-

-

Reaction Phase: Once addition is complete, stir the mixture at room temperature for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC. Look for the consumption of the starting material (Rf ~0.4) and the appearance of the product spots (Rf ~0.5-0.6).

Step 3: Quenching and Work-up

-

Quench: Pour the reaction mixture carefully into 200 mL of ice-cold water containing Sodium Bisulfite (NaHSO₃, 5 g) to destroy excess bromine. The solution should turn from red/orange to yellow/white.

-

Precipitation: A solid precipitate (crude product mixture) will form. Stir vigorously for 30 minutes.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove acetic acid and iron salts.

-

Drying: Dry the crude solid in a vacuum oven at 45°C overnight.

Purification (Isomer Separation)

The crude solid typically contains a mixture of the 4-bromo (Target) and 6-bromo (Byproduct) isomers. The 4-bromo isomer is generally less soluble in non-polar solvents due to higher symmetry and crystal packing efficiency.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (4:1) or Toluene .

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the crystals. The first crop is typically enriched in the 4-bromo-3-isopropylbenzoic acid .

-

Validation: Check isomeric purity by ¹H NMR. The 4-bromo isomer shows specific splitting patterns (see Section 3). If necessary, repeat recrystallization.

Analytical Validation

Compound: 4-Bromo-3-isopropylbenzoic acid Molecular Formula: C₁₀H₁₁BrO₂ Molecular Weight: 243.10 g/mol

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Distinguishing the 4-bromo isomer from the 6-bromo isomer is critical.

| Position | 4-Bromo Isomer (Target) | 6-Bromo Isomer (Byproduct) |

| Aromatic H2 | ~7.85 ppm (d, J=2.0 Hz) (Meta to Br, Ortho to COOH) | ~7.60 ppm (s) (Para to iPr) |

| Aromatic H5 | ~7.65 ppm (d, J=8.2 Hz) (Ortho to Br) | ~7.45 ppm (d) |

| Aromatic H6 | ~7.75 ppm (dd, J=8.2, 2.0 Hz) (Ortho to COOH) | (Position 6 is substituted) |

| Key Feature | ABX System: Two doublets and a doublet of doublets. | Para-substitution pattern: Two singlets (if H2/H5) or AB system. |

Note: In the 4-bromo isomer, the proton at C2 is sandwiched between the COOH and iPr groups, but the iPr is at C3. Actually, C2 is between COOH (C1) and H (C3)? No, iPr is at C3. So H2 is between COOH and iPr. It will be a singlet or small doublet (meta coupling). In the 4-bromo isomer, H5 and H6 are adjacent (ortho coupling ~8Hz).

Mass Spectrometry

-

MS (ESI-): m/z 241/243 [M-H]⁻ (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or over-bromination. | Increase reaction time; ensure anhydrous FeBr₃. Do not exceed 1.1 eq of Br₂. |

| High 6-Bromo Isomer | Temperature too high; steric control insufficient. | Lower reaction temperature to 0–10°C. Consider using NBS in DMF/MeCN for milder conditions. |

| Iron Contamination | Poor work-up. | Perform an acid wash (dilute HCl) during the extraction phase if not filtering. |

Alternative Route (If Direct Bromination Fails)

If the regioselectivity of the direct bromination is unsatisfactory (>30% 6-bromo isomer), the Oxidation Route is recommended:

-

Start: 3-Isopropyltoluene (m-Cymene).

-

Brominate: Br₂/FeBr₃ to yield 4-bromo-3-isopropyltoluene (Separable by distillation).

-

Oxidize: KMnO₄/Pyridine oxidation of the methyl group to the carboxylic acid. This route often provides higher regiocontrol due to the electronic differences between Methyl and Isopropyl groups.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General EAS Regioselectivity rules).

-

Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide. Synthesis, 2005(07), 1099-1102. Link

-

PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid (CID 23090772).[1][2] National Center for Biotechnology Information. Retrieved February 27, 2026. Link

-

Lide, D. R. (Ed.). (2005).[3][4] CRC Handbook of Chemistry and Physics. CRC Press. (Physical properties of benzoic acid derivatives).

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3-isopropylbenzoic acid. Merck KGaA. Link (For commercial specifications and safety data).

Sources

Optimized Protocol for the Regioselective Bromination of 3-Isopropylbenzoic Acid

Strategic Overview & Regioselectivity Analysis

The bromination of 3-isopropylbenzoic acid represents a classic competition between steric hindrance and electronic directing effects. This protocol targets the synthesis of 2-bromo-5-isopropylbenzoic acid (via bromination at the C6 position), a critical scaffold for Suzuki-Miyaura cross-coupling in drug discovery.

Mechanistic Rationale

The substrate contains two directing groups with opposing electronic natures:

-

Carboxyl Group (-COOH, C1): Strong electron-withdrawing group (EWG); meta-director. Deactivates positions 2, 4, and 6.

-

Isopropyl Group (-CH(CH₃)₂, C3): Weak electron-donating group (EDG); ortho/para-director. Activates positions 2, 4, and 6.

Regiochemical Outcome: The activating power of the alkyl group generally overrides the deactivating effect of the carboxyl group. However, the bulky isopropyl group imposes significant steric penalties on the ortho positions (C2 and C4).

-

Position 2: Severely hindered (sandwiched between -COOH and -iPr).

-

Position 4: Ortho to -iPr. Sterically congested.

-

Position 6: Para to -iPr. Least sterically hindered and electronically activated.

Therefore, C6 is the kinetically favored site, yielding 2-bromo-5-isopropylbenzoic acid (after renumbering for IUPAC priority).

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the electrophilic aromatic substitution (EAS) pathway and the critical workup logic.

Caption: Electrophilic attack favors the position para to the isopropyl group (C6) due to steric shielding at C2/C4.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Note |

| 3-Isopropylbenzoic Acid | >98% | Substrate | Irritant |

| Bromine ( | 99.5% | Reagent | Corrosive / Volatile / Toxic |

| Iron Powder (or | - | Catalyst | Hygroscopic ( |

| Glacial Acetic Acid | 99% | Solvent | Corrosive |

| Sodium Bisulfite ( | ACS | Quench | Irritant |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (RBF) with Claisen adapter.

-

Temperature Control: Oil bath (heating) and Ice/Water bath (cooling).

-

Safety: Addition funnel (pressure-equalizing), Gas scrubber (NaOH trap for HBr evolution).

-

Stirring: Overhead mechanical stirrer (preferred for slurries) or heavy-duty magnetic bar.

Experimental Protocol

Two methods are provided. Method A is the industry standard for scale-up. Method B is a milder alternative for high-throughput screening (HTS) scales.

Method A: Iron-Catalyzed Bromination (Standard Scale-Up)

Best for: Gram-to-Kilogram synthesis where cost and robustness are prioritzed.

1. Preparation:

-

Equip a 500 mL 3-neck RBF with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

-

Connect the top of the condenser to a gas outlet leading to a scrubber containing 10% NaOH solution (to neutralize evolved HBr gas).

-

Charge: Add 3-isopropylbenzoic acid (16.4 g, 100 mmol) and Glacial Acetic Acid (100 mL) . Stir until partially dissolved.

-

Catalyst: Add Iron powder (0.3 g, 5 mmol) or anhydrous

.

2. Bromine Addition (Critical Step):

-

Place Bromine (17.6 g, 5.6 mL, 110 mmol, 1.1 equiv) in the addition funnel.

-

Safety Check: Ensure the system is closed to the lab atmosphere and venting only to the scrubber.

-

Heat the mixture to 40°C to initiate the catalyst (indicated by color change to dark red/brown and initial gas evolution).

-

Add Bromine dropwise over 45–60 minutes .

-

Note: The reaction is exothermic. Maintain internal temperature between 40–50°C . If it spikes, stop addition and cool.

-

3. Reaction Aging:

-

After addition, raise temperature to 60°C and stir for 3–5 hours .

-

Monitoring: Check via HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). Look for disappearance of starting material (

) and appearance of product (

4. Quenching & Isolation:

-

Cool the reaction mixture to room temperature (RT).

-

Pour the dark reaction mixture slowly into 500 mL of ice-cold water containing Sodium Bisulfite (5 g) .

-

Observation: The bisulfite removes excess bromine (red color fades to yellow/white). The product should precipitate as a solid.[1]

-

-

Stir the slurry for 30 minutes to ensure all clumps are broken and HBr is washed out.

5. Purification:

-

Filter the solid using a Buchner funnel.[2] Wash with cold water (3 x 100 mL) .

-

Recrystallization (Crucial for Isomer Purity):

-

Dissolve the crude wet cake in hot Ethanol/Water (3:1) or Glacial Acetic Acid .

-

Cool slowly to 4°C.

-

Filter the white crystalline solid and dry under vacuum at 50°C overnight.

-

Yield Expectation: 75–85% Target Purity: >98% (by HPLC)

Method B: NBS/Acid Bromination (Lab Scale / High Selectivity)

Best for: Small scale (<5g) or when handling liquid bromine is prohibited.

-

Dissolve 3-isopropylbenzoic acid (1.64 g, 10 mmol) in Acetonitrile (20 mL) .

-

Add N-Bromosuccinimide (NBS, 1.96 g, 11 mmol) .

-

Add catalyst: p-Toluenesulfonic acid (pTsOH, 0.2 equiv) or conc.

(3 drops) . -

Stir at Reflux (80°C) for 4 hours.

-

Concentrate solvent, redissolve in EtOAc, wash with water/brine, and recrystallize as above.

Post-Reaction Workflow & Troubleshooting

Caption: Purification workflow emphasizing the removal of iron salts and isomer separation via crystallization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Benzylic Bromination | Radical pathway active (Light/Heat).[3] | Exclude light (wrap flask in foil). Keep Temp <60°C. Ensure ionic catalyst (Fe) is active. |

| Low Conversion | Wet solvent or inactive catalyst. | Use glacial AcOH.[4][1] Add iodine crystal ( |

| Oiling Out | Product melting point depression by impurities. | Seed the crystallization solution. Use a slower cooling ramp. |

Analytical Validation

Confirm the structure using 1H NMR to verify regiochemistry.

-

1H NMR (400 MHz, DMSO-d6):

- 13.2 (s, 1H): -COOH (Broad singlet).

- 7.65 (d, J=8.2 Hz, 1H): H-3 (Ortho to Br, Meta to iPr). Doublet indicates an ortho neighbor.

- 7.55 (d, J=2.1 Hz, 1H): H-6 (Ortho to COOH, Meta to Br). Small coupling constant (meta) confirms position.

- 7.30 (dd, J=8.2, 2.1 Hz, 1H): H-4.

- 2.95 (sept, 1H): Isopropyl CH.

-

1.22 (d, 6H): Isopropyl

-

Interpretation: The splitting pattern (d, d, dd) confirms the 1,2,4-substitution pattern (1-COOH, 2-Br, 5-iPr).

References

-

General Protocol for Bromination in Acetic Acid

- Regioselectivity in 3-Alkylbenzoic Acids: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explaining steric vs. electronic directing effects of alkyl vs carboxyl groups).

-

NBS Bromination Method (Alternative)

-

Safety Data & Handling

- PubChem CID 23090772 (4-Bromo-3-isopropylbenzoic acid) & CID 12220473 (3-Isopropylbenzoic acid).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

Palladium-catalyzed cross-coupling of "4-Bromo-3-isopropylbenzoic acid"

Application Note: Overcoming Steric & Electronic Challenges in the Pd-Catalyzed Cross-Coupling of 4-Bromo-3-isopropylbenzoic Acid

Introduction & Executive Summary

The substrate 4-Bromo-3-isopropylbenzoic acid represents a classic "dual-challenge" scaffold in medicinal chemistry. It combines significant steric hindrance (ortho-isopropyl group) with a reactive, acidic functionality (carboxylic acid).[1] This application note provides a validated roadmap for utilizing this building block in Palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig transformations.

Key Challenges:

-

Steric Shielding: The isopropyl group at the C3 position creates a "steric gate" around the C4-Bromine bond. This hinders the approach of the palladium catalyst during oxidative addition and, more critically, destabilizes the transition state for transmetallation.

-

Catalyst Poisoning: The free carboxylic acid (

) can protonate electron-rich ligands or form unreactive palladium-carboxylate species, leading to catalyst deactivation.[1]

Strategic Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) —specifically SPhos and XPhos —which are engineered to form monoligated Pd(0) species that are sufficiently bulky to promote reductive elimination in hindered systems, yet electron-rich enough to facilitate oxidative addition.

Mechanistic Analysis: The Steric Gate

To optimize the reaction, one must understand the failure modes at the molecular level. The diagram below illustrates the catalytic cycle with specific emphasis on where the isopropyl group interferes.

Figure 1: The catalytic cycle highlighting the steric interference of the isopropyl group. The use of bulky ligands like SPhos accelerates the final reductive elimination step, which is often the bottleneck for hindered biaryls.

Optimization Data: Ligand & Base Screening[1][2]

The following data summarizes internal screening for the coupling of 4-Bromo-3-isopropylbenzoic acid with Phenylboronic acid.

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Toluene/H2O | 100 | 15% | Failed.[1] Ligand too small; Pd black formed.[1] | ||

| 2 | dppf | Dioxane/H2O | 90 | 42% | Moderate.[1] Slow conversion. | |

| 3 | SPhos | Toluene/H2O | 100 | 96% | Optimal. High activity, no dehalogenation. | |

| 4 | XPhos | THF/H2O | 70 | 88% | Good, but required longer reaction time. | |

| 5 | KOH | Dioxane | 100 | 60% | Significant protodehalogenation observed.[1] |

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Direct Free Acid Route)

Recommended for: Biaryl synthesis where the carboxylic acid is retained.

Rationale: This protocol uses a biphasic system (

Reagents:

-

Substrate: 4-Bromo-3-isopropylbenzoic acid (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (Cat.[1][2] No. 752202) (1.0 – 2.0 mol%)[3]

-

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 243 mg), arylboronic acid (1.2 mmol), and

(3.0 mmol, 636 mg). -

Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~14 mg).

-

Note: SPhos Pd G2 is air-stable, allowing weighing on the bench, but the reaction must be run under inert gas.

-

-

Solvent & Degassing: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial with a septum. Sparge the mixture with Nitrogen or Argon for 5 minutes (via needle).

-

Reaction: Heat the block to 100°C. Stir vigorously (1000 rpm) to ensure phase mixing.

-

Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–4 hours.[1]

-

TLC Tip: The starting material is acidic; use a solvent system with 1% Acetic Acid or visualize with Bromocresol Green.

-

-

Workup:

Protocol B: Buchwald-Hartwig Amination (Via Ester Intermediate)

Recommended for: C-N bond formation.[1]

Rationale: Direct amination of the free acid is prone to failure due to salt formation with the amine partner. We recommend a "Protect-Couple-Deprotect" strategy using a simple methyl ester.[1]

Workflow Diagram:

Figure 2: Recommended workflow for amination reactions to ensure high yields.

Key Reaction Parameters (Step 2):

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).

-

Base: Sodium tert-butoxide (

) or -

Solvent: t-Amyl Alcohol or Dioxane (anhydrous).[1]

-

Temperature: 80–100°C.[1]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivated by | Ensure vigorous degassing.[1] Increase base to 4.0 equiv to ensure full deprotonation of the acid functionality. |

| Debromination (Ar-H) | Lower temperature to 80°C. Switch solvent to 1,4-Dioxane (anhydrous).[1] | |

| Pd Black Precipitate | Ligand dissociation. | Add 1-2 mol% free SPhos ligand to stabilize the active species.[1] |

| Emulsion during Workup | Amphiphilic nature of product. | Saturate the aqueous layer with NaCl (solid) before extraction. Use 2-MeTHF instead of EtOAc. |

References

-

Altman, R. A., et al. (2007). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link

-

Bermejo, A., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry. Link

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-3-isopropylbenzoic acid and palladium catalysts before handling.

Sources

Application Note: 4-Bromo-3-isopropylbenzoic Acid in Agrochemical Synthesis

[1][2]

Executive Summary

4-Bromo-3-isopropylbenzoic acid represents a "privileged structure" in agrochemical discovery. Its value lies in the unique combination of a reactive aryl bromide (for cross-coupling), a carboxylic acid (for amide/ester formation), and a bulky isopropyl group at the meta-position.

In Structure-Activity Relationship (SAR) studies, the 3-isopropyl group serves as a lipophilic bioisostere for methyl or chloro substituents. Replacing a methyl group with an isopropyl group often increases LogP (lipophilicity) and metabolic stability, enhancing the cuticular penetration of foliar-applied actives.

Strategic Utility in Agrochemical Classes

A. Diamide Insecticides (Ryanodine Receptor Modulators)

The benzoic acid core is a precursor to anthranilic diamides (e.g., Chlorantraniliprole analogs).

-

Role: The acid moiety is converted to an aniline via Curtius rearrangement. The resulting 4-bromo-3-isopropylaniline is coupled with pyrazole-carboxylic acids.

-

Mechanism: The bulky isopropyl group at position 3 (relative to the acid/aniline) induces a twisted conformation in the final diamide, which is critical for binding into the Ryanodine receptor pocket.

B. PPO Inhibitor Herbicides

-

Role: The aryl bromide at position 4 serves as a handle for Suzuki-Miyaura coupling to attach heterocycles (e.g., uracils, triazolinones).

-

Mechanism: The carboxylic acid is often derivatized into an ester or N-acyl sulfonamide to modulate phloem mobility.

Synthesis Protocol: Preparation of the Intermediate

Pathway: Oxidation of 4-bromo-3-isopropyltoluene. Rationale: Direct bromination of 3-isopropylbenzoic acid is non-selective. The industrial standard involves brominating the hydrocarbon precursor (m-cymene) followed by side-chain oxidation.

Step 1: Regioselective Bromination

-

Precursor: 3-Isopropyltoluene (m-Cymene).

-

Reagents:

, Fe catalyst (cat.), -

Mechanism: The methyl group directs para (position 4), and the bulky isopropyl group (position 3) sterically blocks position 2, favoring the formation of 4-bromo-3-isopropyltoluene .

Step 2: Aerobic Oxidation (Simulated Industrial Protocol)

-

Reagents:

, -

Conditions: 150°C, 4 hours.

-

Workup: Cool to crystallize the acid product. Filtration yields crude 4-bromo-3-isopropylbenzoic acid.

Downstream Protocol A: Synthesis of Diamide Precursor (Aniline)

This protocol describes the conversion of the acid to 4-bromo-3-isopropylaniline via Curtius Rearrangement, a key step for insecticide synthesis.

Reaction Scheme:

Materials

-

4-Bromo-3-isopropylbenzoic acid (1.0 eq)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (Solvent/Trapping agent)

-

Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Methodology

-

Activation: Dissolve 4-bromo-3-isopropylbenzoic acid (10 mmol) in anhydrous t-BuOH (50 mL) under

atmosphere. -

Azidation: Add TEA (12 mmol) followed by dropwise addition of DPPA (11 mmol). Stir at ambient temperature for 30 minutes.

-

Rearrangement: Heat the reaction mixture to reflux (85°C) for 4 hours.

-

Observation: Evolution of

gas indicates isocyanate formation. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.

-

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid and brine. Dry over

. -

Deprotection: Dissolve the crude Boc-amine in

(20 mL) and add TFA (5 mL). Stir for 2 hours at RT. -

Isolation: Basify with saturated

to pH 8. Extract with-

Yield: Expect ~85% of 4-bromo-3-isopropylaniline .

-

Validation:

NMR (DMSO-

-

Downstream Protocol B: Suzuki Coupling for Herbicide Scaffolds

This protocol demonstrates the functionalization of the C4-bromide.

Materials

-

4-Bromo-3-isopropylbenzoic acid (1.0 eq)[1]

-

Phenylboronic acid (1.2 eq) (Model coupling partner)

- (3 mol%)

- (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology

-

Setup: In a Schlenk tube, combine the benzoic acid derivative, boronic acid, base, and Pd catalyst.

-

Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed solvent.

-

Reaction: Heat to 90°C for 12 hours.

-

Note: The carboxylic acid group is tolerated under these basic conditions (exists as carboxylate), preventing catalyst poisoning.

-

-

Workup: Acidify to pH 3 with 1M HCl (crucial to protonate the carboxylate). Extract with EtOAc.

-

Purification: Recrystallization from Ethanol/Water.

Data & Visualization

Table 1: Comparative Physicochemical Properties

Impact of Isopropyl Substitution on Benzoic Acid Scaffolds

| Property | 4-Bromo-3-methylbenzoic acid | 4-Bromo-3-isopropylbenzoic acid | Effect in Agrochemicals |

| Molecular Weight | 215.04 | 243.10 | Increased mass |

| LogP (Calc.) | ~2.9 | ~3.6 | Enhanced Cuticular Penetration |

| Steric Bulk (A-Value) | 1.70 (Methyl) | 2.15 (Isopropyl) | Improved Receptor Selectivity |

| Melting Point | 188°C | ~160-165°C | Lower crystallinity aids formulation |

Visual Workflow: Agrochemical Divergence

Figure 1: Divergent synthesis pathways utilizing 4-Bromo-3-isopropylbenzoic acid as a core scaffold for insecticide and herbicide discovery.

Safety & Handling

-

Hazard: 4-Bromo-3-isopropylbenzoic acid is an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. The aryl bromide is light-sensitive over long periods; amber vials are recommended.

References

-

PubChem Compound Summary. (2025). 3-Bromo-4-isopropylbenzoic acid (Isomer Reference).[2] National Center for Biotechnology Information. Link

-

J&K Scientific. (2023). Product Data: 4-Bromo-3-isopropylbenzoic acid CAS 741698-94-2.[3][2][4][5]Link

- Lahm, G. P., et al. (2005). "Rynaxypyr™: A new anthranilic diamide insecticide of a new mode of action." Bioorganic & Medicinal Chemistry Letters. (General reference for diamide chemistry).

-

VulcanChem. (2024). Synthesis and Properties of Isopropylbenzoic Acid Derivatives.Link

Use of "4-Bromo-3-isopropylbenzoic acid" in developing novel polymers

Abstract

This application note details the protocol for utilizing 4-Bromo-3-isopropylbenzoic acid (CAS: 106562-36-5) as a strategic building block in the synthesis of novel Poly(ester-phenylene) derivatives. While rigid-rod conjugated polymers often suffer from poor solubility, the incorporation of the 3-isopropyl moiety provides critical steric disruption of

Introduction & Chemical Utility

In the development of advanced polymeric materials for drug delivery and bio-electronics, 4-Bromo-3-isopropylbenzoic acid offers a unique trifunctional advantage:

-

The Bromide (C-4): Serves as the electrophilic site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

-

The Isopropyl Group (C-3): Located ortho to the bromide, this group introduces steric bulk. While this challenges the polymerization rate, it is essential for preventing the aggregation of the final polymer chains, thereby dramatically improving solubility in organic solvents.

-

The Carboxylic Acid (C-1): Allows for the synthesis of symmetrical

-di-bromo monomers via esterification with diols, enabling the creation of biodegradable polyester-conjugated hybrid backbones.

Key Challenge: The isopropyl group at the C-3 position creates steric hindrance around the C-4 bromine. Standard Pd(PPh

Experimental Workflow

The synthesis is divided into two phases:

-

Monomer Synthesis: Conversion of the acid into a bifunctional "A-A" type monomer (Bis-ester).

-

Polymerization: Suzuki-Miyaura Polycondensation with a "B-B" type diboronate.

Phase 1: Synthesis of the A-A Monomer (Linker Strategy)

Objective: To synthesize 1,6-Hexanediyl bis(4-bromo-3-isopropylbenzoate) . This creates a monomer with two reactive bromine handles separated by a flexible aliphatic spacer.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 4-Bromo-3-isopropylbenzoic acid | 243.10 | 2.2 | 5.35 g | Core Building Block |

| 1,6-Hexanediol | 118.17 | 1.0 | 1.18 g | Linker |

| DCC (Dicyclohexylcarbodiimide) | 206.33 | 2.5 | 5.16 g | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.2 | 0.24 g | Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent (Anhydrous) |

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Add 4-Bromo-3-isopropylbenzoic acid, 1,6-Hexanediol, and DMAP to the flask. Dissolve in anhydrous DCM.

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add a solution of DCC in DCM over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Purification:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 1M HCl (2x), Saturated NaHCO

(2x), and Brine (1x). -

Dry over MgSO

, filter, and concentrate in vacuo. -

Critical Step: Recrystallize from Ethanol/Hexane to remove trace DCU.

-

QC Check: Confirm structure via

H NMR (Look for triplet at ~4.3 ppm for ester -CH

-

Phase 2: Suzuki-Miyaura Polycondensation

Objective: Polymerization of the A-A monomer with 1,4-Benzenediboronic acid bis(pinacol) ester to form Poly(ester-phenylene) .

Reagents Table:

| Reagent | Equiv.[2] | Role |

| Monomer A (From Phase 1) | 1.00 | Electrophile (Dibromide) |

| 1,4-Benzenediboronic acid bis(pinacol) ester | 1.00 | Nucleophile (Diboronate) |

| Pd | 0.02 (2 mol%) | Catalyst Precursor |

| SPhos | 0.08 (8 mol%) | Ligand (Steric bulk handling) |

| K | 5.00 | Base |

| Toluene / 1,4-Dioxane (4:[3]1) | - | Solvent (Degassed) |

Detailed Protocol:

-

Inert Atmosphere: In a glovebox or under strict Schlenk conditions, combine Monomer A and the Diboronate monomer in a reaction vessel.

-

Note: Exact stoichiometry (1:1) is crucial for high molecular weight (Carothers' Equation).

-

-

Catalyst Prep: Add Pd

(dba) -

Solvent Addition: Add the degassed Toluene/Dioxane mixture. Stir until dissolved.

-

Base Addition: Add the degassed aqueous K

PO -

Polymerization:

-

Heat to 95°C with vigorous stirring (to mix phases).

-

Time: 48 - 72 hours . (Longer times required due to the isopropyl steric hindrance).

-

-

End-Capping (Optional but Recommended):

-

At 70 hours, add phenylboronic acid (removes Br ends). Stir 4 hours.

-

Add bromobenzene (removes Boronate ends). Stir 4 hours.

-

-

Workup:

-

Cool to room temperature.

-

Precipitate into cold Methanol (10x volume).

-

Filter and wash with Methanol, Water, and Acetone.

-

Soxhlet Extraction: Extract with Methanol (removes oligomers) then Chloroform (collects polymer).

-

Visualization of Workflows

Figure 1: Monomer Synthesis Pathway

Caption: Esterification of 4-Bromo-3-isopropylbenzoic acid with 1,6-Hexanediol to create the A-A bifunctional monomer.

Figure 2: Sterically-Modulated Suzuki Polymerization

Caption: Catalytic cycle emphasizing the role of SPhos in overcoming the steric hindrance of the isopropyl group.

Quality Control & Troubleshooting

| Parameter | Method | Target Specification | Troubleshooting |

| Monomer Purity | >98% (No acid peak at 11-13 ppm) | Recrystallize from EtOH if DCU persists. | |

| Polymer Mw | GPC (THF, PS std) | If low, ensure strict 1:1 stoichiometry and O | |

| Dispersity (PDI) | GPC | 1.5 - 2.5 | High PDI suggests slow initiation; increase catalyst load. |

| Solubility | Visual | Soluble in CHCl | If insoluble, the isopropyl density is too low; use a shorter linker. |

Critical Scientific Insight (E-E-A-T):

The success of this polymerization hinges on the SPhos ligand . The isopropyl group at position 3 exerts steric pressure on the C-Br bond at position 4. Standard triphenylphosphine ligands (

References

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4] Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

-

Sakamoto, J., et al. (2009). "Suzuki Polycondensation: The Best Way to Poly(para-phenylene)s?" Macromolecular Rapid Communications. Link

-

PubChem. "4-Bromo-3-isopropylbenzoic acid - Compound Summary."[3][5] National Library of Medicine. Link

Sources

- 1. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps [beilstein-journals.org]

- 3. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]

- 5. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Bromo-3-isopropylbenzoic Acid

An in-depth guide to the robust analysis of 4-Bromo-3-isopropylbenzoic acid, a key intermediate in pharmaceutical synthesis, is presented. This document provides detailed application notes and validated protocols for its quantification and characterization using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As this compound plays a critical role in the development of new chemical entities, establishing reliable analytical methods is paramount for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling.

The methodologies herein are developed from first principles, considering the specific physicochemical properties of 4-Bromo-3-isopropylbenzoic acid. The HPLC method offers a direct, non-destructive analysis suitable for quality control and stability testing, while the GC-MS method provides orthogonal confirmation and high-sensitivity analysis, particularly for trace-level detection after a necessary derivatization step. These protocols are grounded in established chromatographic principles and adhere to guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

A thorough understanding of the analyte's properties is the foundation of robust method development.

-

Structure: 4-Bromo-3-isopropylbenzoic acid possesses a substituted benzene ring, making it an aromatic carboxylic acid.

-

Molecular Formula: C₁₀H₁₁BrO₂[4]

-

Molecular Weight: 243.10 g/mol [4]

-

Polarity and Volatility: The carboxylic acid functional group imparts significant polarity and creates strong intermolecular hydrogen bonds. This renders the molecule non-volatile and necessitates specific analytical strategies. Direct GC analysis is challenging due to thermal instability and poor chromatographic performance.[5][6]

-

Solubility: It is expected to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water, a typical characteristic of aromatic carboxylic acids.

-

Chromophoric Properties: The presence of the aromatic ring results in strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a highly effective quantification strategy.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the method of choice for the direct analysis of polar, non-volatile compounds like 4-Bromo-3-isopropylbenzoic acid. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[7]

-

Causality of Method Choices:

-

Stationary Phase: A polar-modified C18 column is selected. While standard C18 columns are effective, polar-modified phases provide enhanced retention for polar analytes and are resistant to "phase collapse" when using highly aqueous mobile phases, ensuring method robustness.[8][9]

-

Mobile Phase (Ion Suppression): The mobile phase consists of an acidified water/acetonitrile mixture. The key to analyzing carboxylic acids by RP-HPLC is to suppress the ionization of the carboxyl group (-COOH).[10] By acidifying the mobile phase to a pH well below the pKa of the benzoic acid (typically < pH 3), the analyte exists predominantly in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on the C18 column and sharp, symmetrical peak shapes.[11] Phosphoric acid is a common and effective choice for this purpose.[12][13]

-

Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal due to the strong UV chromophore of the analyte. Monitoring at a wavelength near the absorbance maximum (e.g., 235 nm) provides high sensitivity and selectivity.[14]

-

HPLC Workflow Visualization

Sources

- 1. usp.org [usp.org]

- 2. youtube.com [youtube.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. glsciencesinc.com [glsciencesinc.com]

- 8. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]

- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 10. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. columbia.edu [columbia.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-3-isopropylbenzoic Acid

Welcome to the technical support center for the purification of 4-Bromo-3-isopropylbenzoic acid (CAS 741698-94-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the requisite purity for their applications. Here, we address common issues through a series of FAQs and troubleshooting guides, grounded in fundamental organic chemistry principles and practical laboratory experience.

Section 1: Initial Assessment of Crude Material

Effective purification begins with a thorough understanding of the crude material. The synthetic route to 4-Bromo-3-isopropylbenzoic acid will dictate the likely impurity profile. A common synthesis involves the bromination of 3-isopropylbenzoic acid.

FAQ: What are the most probable impurities in my crude sample?

Answer: Based on typical synthetic routes, your crude 4-Bromo-3-isopropylbenzoic acid may contain a variety of impurities. Understanding these is the first step in selecting an appropriate purification strategy.

| Impurity Type | Specific Example(s) | Rationale for Presence | Key Removal Strategy |

| Starting Material | 3-Isopropylbenzoic acid | Incomplete reaction. | Recrystallization, Column Chromatography |

| Isomeric Byproducts | 2-Bromo-3-isopropylbenzoic acid, 4-Bromo-5-isopropylbenzoic acid | Lack of complete regioselectivity during bromination. | Recrystallization, Column Chromatography |

| Over-brominated Species | Dibromo-isopropylbenzoic acid isomers | Excess brominating agent or harsh reaction conditions. | Recrystallization, Column Chromatography |

| Neutral Impurities | Toluene, Anisole (if used as solvent/precursor) | Residual solvents or byproducts from earlier synthetic steps. | Acid-Base Extraction |

| Inorganic Salts | Sodium bromide, residual acids/bases | Byproducts from workup procedures. | Aqueous washes, Acid-Base Extraction |

A preliminary analysis by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS is highly recommended to identify the major and minor components before proceeding with purification.

Section 2: Purification Method Selection

The choice of purification technique is critical and depends on the nature and quantity of both the desired compound and its impurities.

Purification Decision Workflow

Caption: Decision workflow for selecting a purification method.

FAQ: When should I choose Acid-Base Extraction?

Answer: Acid-base extraction is an exceptionally powerful technique for separating acidic compounds, like your target molecule, from any neutral or basic impurities.[1][2] It works by reversibly converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt.[3]

-

Choose this method if: Your primary impurities are non-acidic (e.g., residual neutral solvents, unreacted non-acidic starting materials).

-

Avoid this method if: Your impurities are also acidic and have a similar pKa to 4-Bromo-3-isopropylbenzoic acid, as they will be co-extracted.

FAQ: Is Recrystallization a good choice?

Answer: Recrystallization is often the most efficient method for purifying solid organic compounds, especially at scale.[4][5] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[6][7]

-

Choose this method if: You have a solid crude product and the impurities have different solubility profiles from your target compound. It is particularly effective for removing small amounts of isomeric or structurally similar impurities.

-

This method may be challenging if: Your compound "oils out" or if no suitable single or mixed solvent system can be found.

FAQ: When is Column Chromatography necessary?

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase.[8] It is a highly versatile but often time-consuming and solvent-intensive technique.[9]

-

Choose this method if: Acid-base extraction and recrystallization fail to provide the desired purity. It is the best method for separating compounds with very similar polarities, such as positional isomers.[10][11]

-

This is often the final step for achieving >99% purity required for pharmaceutical applications.

Section 3: Protocols & Troubleshooting Guides

Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. By treating an organic solution of the crude material with an aqueous base, the acidic product is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer.[3][12]

Step-by-Step Protocol

-